molecular formula C3H4BrClN2S B2939753 3-Bromo-1,2-thiazol-4-amine;hydrochloride CAS No. 2241130-51-6

3-Bromo-1,2-thiazol-4-amine;hydrochloride

Cat. No.: B2939753
CAS No.: 2241130-51-6
M. Wt: 215.49
InChI Key: ZUEYHQNRCOQULS-UHFFFAOYSA-N
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Description

3-Bromo-1,2-thiazol-4-amine;hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the third position and an amine group at the fourth position of the thiazole ring, along with a hydrochloride salt form. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,2-thiazol-4-amine;hydrochloride can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides. For instance, the reaction of 3-bromo-2-chloropropionitrile with thiourea in the presence of a base can yield 3-Bromo-1,2-thiazol-4-amine. The hydrochloride salt can then be formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Hantzsch synthesis and its modifications are commonly employed in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,2-thiazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thiols.

    Oxidation Products: Sulfoxides and sulfones are common oxidation products.

    Reduction Products: Dihydrothiazoles are typical reduction products.

Scientific Research Applications

3-Bromo-1,2-thiazol-4-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical agents, including antimicrobial and anticancer drugs.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1,2-thiazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the amine group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-bromo-1,2-thiazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.ClH/c4-3-2(5)1-7-6-3;/h1H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEYHQNRCOQULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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